

Spectroscopic Validation of Tert-butyl 4'methylbiphenyl-2-carboxylate: A Comparative Analysis

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Compound of Interest		
Compound Name:	Tert-butyl 4'-methylbiphenyl-2-	
Сотроини мате.	carboxylate	
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A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of **Tert-butyl 4'-methylbiphenyl-2-carboxylate** using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This guide provides a comparative analysis with structurally similar compounds, detailed experimental protocols, and workflow visualizations.

Introduction

In the realm of drug discovery and development, the unambiguous structural confirmation of synthesized compounds is a critical prerequisite. Spectroscopic techniques are indispensable tools for elucidating molecular structures. This guide focuses on the validation of the structure of "Tert-butyl 4'-methylbiphenyl-2-carboxylate," a molecule of interest in medicinal chemistry, through a multi-pronged spectroscopic approach.

To provide a robust validation, the spectroscopic data of **Tert-butyl 4'-methylbiphenyl-2-carboxylate** is compared against two structurally related analogs: "Methyl 4'-methylbiphenyl-2-carboxylate" and "4-tert-butylbiphenyl." This comparative methodology allows for a deeper understanding of the influence of different functional groups on the spectral characteristics, thereby strengthening the structural assignment of the target molecule.

Comparative Spectroscopic Data



The following tables summarize the key spectroscopic data obtained for **Tert-butyl 4'-methylbiphenyl-2-carboxylate** and its analogs.

Table 1: ¹H NMR Data (Predicted/Experimental, 400 MHz, CDCl₃, δ in ppm)

Compound	Aromatic Protons (ppm)	Methyl Protons (ppm)	Tert-butyl Protons (ppm)	Methoxyl Protons (ppm)
Tert-butyl 4'- methylbiphenyl- 2-carboxylate	7.8-7.2 (m, 8H)	2.4 (s, 3H)	1.3 (s, 9H)	-
Methyl 4'- methylbiphenyl- 2-carboxylate[1]	7.8 (d, 1H), 7.5 (m, 1H), 7.35 (m, 3H), 7.2 (s, 4H)	2.4 (s, 3H)	-	3.65 (s, 3H)
4-tert- butylbiphenyl	7.6-7.3 (m, 9H)	-	1.38 (s, 9H)	-

Table 2: ¹³C NMR Data (Predicted/Experimental, 100 MHz, CDCl₃, δ in ppm)

Compound	Aromatic Carbons (ppm)	C=O Carbon (ppm)	Methyl Carbon (ppm)	Tert-butyl Carbons (ppm)	Methoxyl Carbon (ppm)
Tert-butyl 4'- methylbiphen yl-2- carboxylate	145-125	~168	~21	81.5 (quaternary), 28.2 (methyls)	-
Methyl 4'- methylbiphen yl-2- carboxylate	142-126	~170	~21	-	~52
4-tert- butylbiphenyl	150.0, 140.8, 128.7, 126.9, 125.6, 125.5	-	-	34.5 (quaternary), 31.4 (methyls)	-



Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compound	C=O Stretch	Aromatic C-H Stretch	Aliphatic C-H Stretch	C-O Stretch
Tert-butyl 4'- methylbiphenyl- 2-carboxylate	~1720	~3100-3000	~2980-2850	~1250, ~1150
Methyl 4'- methylbiphenyl- 2-carboxylate	~1725	~3100-3000	~2950-2840	~1270, ~1120
4-tert- butylbiphenyl[2]	-	~3100-3000	~2960-2870	-

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Ion (M+)	Key Fragment lons
Tert-butyl 4'-methylbiphenyl-2- carboxylate	268	212 (M-C ₄ H ₈), 197, 165, 57 (C ₄ H ₉ +)
Methyl 4'-methylbiphenyl-2- carboxylate	226	195 (M-OCH₃), 167, 139
4-tert-butylbiphenyl	210	195 (M-CH ₃), 152, 57 (C ₄ H ₉ ⁺)

Experimental Protocols

Standard spectroscopic techniques were employed for the structural elucidation of the compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the solvent peak was used as a reference.

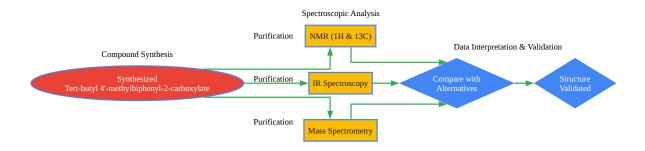


Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples were analyzed as a thin film on a potassium bromide (KBr) plate.

Mass Spectrometry (MS): Mass spectra were acquired using an electron ionization (EI) mass spectrometer. The samples were introduced via a direct insertion probe or gas chromatography inlet.

Visualization of Analytical Workflows

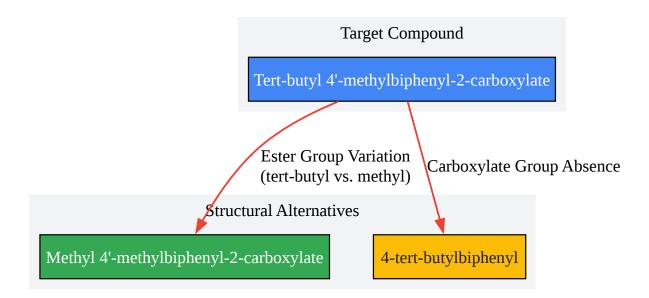
To aid in the understanding of the processes involved in spectroscopic validation, the following diagrams illustrate the general workflow and the structural relationships between the analyzed compounds.



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General workflow for spectroscopic validation.





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Structural relationships of the compared compounds.

Conclusion

4'-methylbiphenyl-2-carboxylate. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of the aromatic rings, the methyl group, and the tert-butyl ester moiety. The IR spectrum corroborates the presence of the carbonyl group and the aromatic and aliphatic C-H bonds. Finally, the mass spectrum shows the correct molecular ion peak and a fragmentation pattern consistent with the proposed structure, notably the characteristic loss of isobutylene and the stable tert-butyl cation. The comparative analysis with its methyl ester analog and the biphenyl core without the carboxylate group further solidifies the spectral assignments and provides a clear understanding of the contribution of each functional group to the overall spectroscopic fingerprint of the molecule. This comprehensive guide serves as a valuable resource for the unambiguous identification and characterization of **Tert-butyl 4'-methylbiphenyl-2-carboxylate** in research and development settings.

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